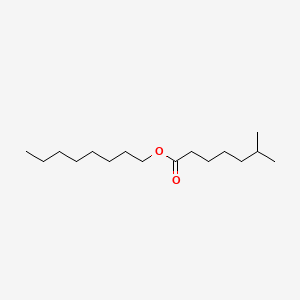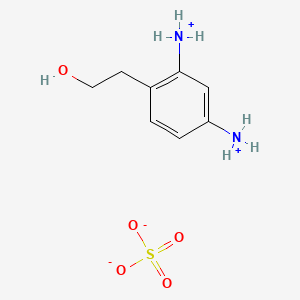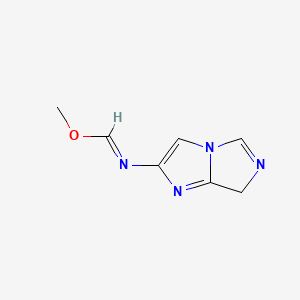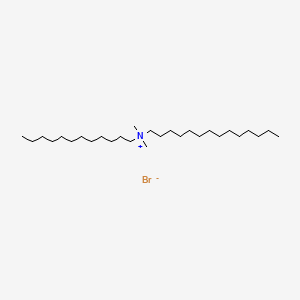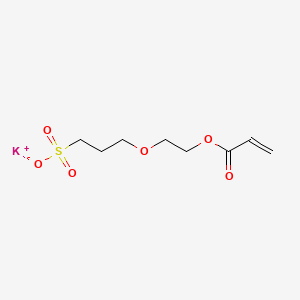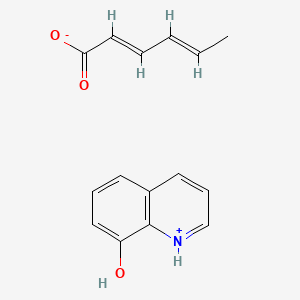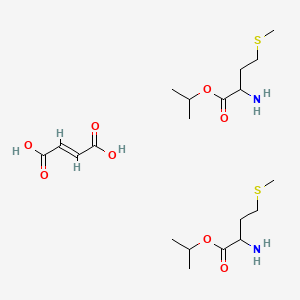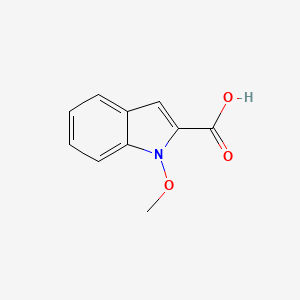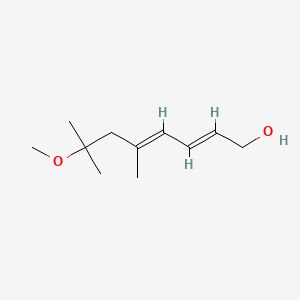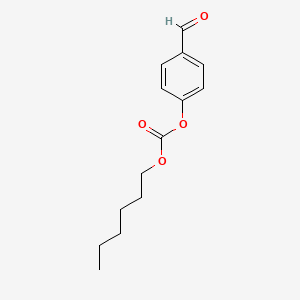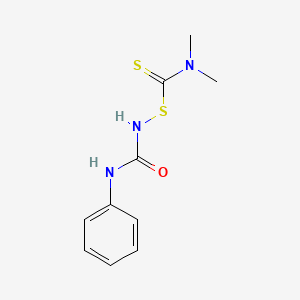
Urea, N-(((dimethylamino)thioxomethyl)thio)-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(((dimetilamino)tioxometil)tio)-N’-fenil- es un compuesto que pertenece a la clase de derivados de la tiourea. Los derivados de la tiourea son conocidos por sus diversas aplicaciones biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(((dimetilamino)tioxometil)tio)-N’-fenil-urea típicamente implica la reacción de dimetilamina, disulfuro de carbono y isocianato de fenilo. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. El esquema general de reacción es el siguiente:
Paso 1: La dimetilamina reacciona con disulfuro de carbono para formar ditiocarbamato de dimetilamonio.
Paso 2: El ditiocarbamato de dimetilamonio se hace reaccionar con isocianato de fenilo para producir N-(((dimetilamino)tioxometil)tio)-N’-fenil-urea.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede ampliarse utilizando reactores discontinuos o de flujo continuo. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizan para maximizar el rendimiento y la pureza. El uso de catalizadores y técnicas avanzadas de purificación, como la recristalización y la cromatografía, asegura la producción de N-(((dimetilamino)tioxometil)tio)-N’-fenil-urea de alta calidad.
Análisis de las reacciones químicas
Tipos de reacciones
N-(((dimetilamino)tioxometil)tio)-N’-fenil-urea experimenta varias reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas correspondientes.
Sustitución: La parte de la tiourea puede sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los nucleófilos como los haluros de alquilo o los cloruros de acilo se emplean en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas.
Análisis De Reacciones Químicas
Types of Reactions
N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(((dimetilamino)tioxometil)tio)-N’-fenil-urea tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como ligando en química de coordinación.
Biología: El compuesto exhibe actividad biológica y se estudia por su potencial como agente antimicrobiano, anticancerígeno y antiinflamatorio.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de polímeros, tintes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de N-(((dimetilamino)tioxometil)tio)-N’-fenil-urea implica su interacción con dianas moleculares específicas. El compuesto puede formar puentes de hidrógeno y coordinarse con iones metálicos, influyendo en diversas vías bioquímicas. Su actividad biológica se atribuye a su capacidad de interactuar con enzimas y receptores, modulando su función y provocando efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
Tiourea: Un análogo más simple con propiedades químicas similares.
Tioureas N,N’-disustituidas: Compuestos con diferentes sustituyentes en los átomos de nitrógeno.
Derivados de la fenilurea: Compuestos con un grupo fenilo unido a la parte de la urea.
Singularidad
N-(((dimetilamino)tioxometil)tio)-N’-fenil-urea destaca por su combinación única de un grupo dimetilamino, un grupo tioxometil y un grupo fenilo. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
93686-60-3 |
|---|---|
Fórmula molecular |
C10H13N3OS2 |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
(phenylcarbamoylamino) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H13N3OS2/c1-13(2)10(15)16-12-9(14)11-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12,14) |
Clave InChI |
PGINXCCSVDJQLZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SNC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



